Cas no 2109664-30-2 (methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate)

methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate
- EN300-1834980
- 2109664-30-2
-
- インチ: 1S/C13H19NO3/c1-8-5-10(11(7-14)13(15)17-4)12(16-3)6-9(8)2/h5-6,11H,7,14H2,1-4H3
- InChIKey: BJZRDZOUSSVWHO-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C)C(C)=CC=1C(C(=O)OC)CN
計算された属性
- せいみつぶんしりょう: 237.13649347g/mol
- どういたいしつりょう: 237.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 61.6Ų
methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834980-5.0g |
methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |
2109664-30-2 | 5g |
$3273.0 | 2023-06-01 | ||
Enamine | EN300-1834980-10.0g |
methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |
2109664-30-2 | 10g |
$4852.0 | 2023-06-01 | ||
Enamine | EN300-1834980-2.5g |
methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |
2109664-30-2 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1834980-1g |
methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |
2109664-30-2 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1834980-0.05g |
methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |
2109664-30-2 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1834980-0.25g |
methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |
2109664-30-2 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1834980-1.0g |
methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |
2109664-30-2 | 1g |
$1129.0 | 2023-06-01 | ||
Enamine | EN300-1834980-0.1g |
methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |
2109664-30-2 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1834980-0.5g |
methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |
2109664-30-2 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1834980-10g |
methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate |
2109664-30-2 | 10g |
$4852.0 | 2023-09-19 |
methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate 関連文献
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoateに関する追加情報
Methyl 3-Amino-2-(2-Methoxy-4,5-Dimethylphenyl)propanoate (CAS No. 2109664-30-2): An Overview
Methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate (CAS No. 2109664-30-2) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development, particularly in the areas of neuropharmacology and synthetic chemistry.
The chemical structure of methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate consists of a methyl ester group, an amino group, and a substituted phenyl ring. The presence of these functional groups imparts the compound with distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules. The methoxy and dimethyl substituents on the phenyl ring contribute to the compound's stability and reactivity, which are crucial factors in its utility as a building block in organic synthesis.
Recent studies have highlighted the importance of methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate in the development of novel therapeutic agents. For instance, researchers at the University of California, San Francisco, have explored its potential as a precursor for compounds with neuroprotective properties. These compounds have shown promise in mitigating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease by modulating specific neurotransmitter pathways.
In addition to its applications in neuropharmacology, methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate has been investigated for its role in the synthesis of bioactive molecules. A study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the production of small molecules with anti-inflammatory and analgesic properties. The versatility of this compound makes it an attractive candidate for further exploration in drug discovery and development.
The synthesis of methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 2-methoxy-4,5-dimethylbenzaldehyde with an appropriate amino acid derivative, followed by esterification to form the methyl ester. Advances in synthetic methodologies have led to more efficient and environmentally friendly approaches to producing this compound, which is crucial for large-scale applications.
The physicochemical properties of methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate have been extensively studied to understand its behavior in different solvents and under various conditions. Its solubility profile and stability are important considerations for its use in pharmaceutical formulations. Research has shown that this compound exhibits good solubility in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO), making it suitable for use in solution-based reactions and formulations.
The biological activity of methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate has been evaluated through a range of assays to assess its potential therapeutic effects. In vitro studies have demonstrated that this compound can interact with specific receptors and enzymes involved in cellular signaling pathways. For example, it has been shown to modulate GABA receptors, which are implicated in various neurological disorders. These findings suggest that methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate could be further developed into therapeutic agents for treating conditions characterized by GABAergic dysfunction.
Clinical trials are an essential step in translating laboratory findings into practical applications. While no clinical trials have yet been conducted specifically on methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate, preclinical studies have provided valuable insights into its safety and efficacy profiles. These studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects.
In conclusion, methyl 3-amino-2-(2-methoxy-4,5-dimethylphenyl)propanoate (CAS No. 2109664-30-2) is a promising compound with a wide range of potential applications in pharmaceutical research and development. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further investigation. As research continues to uncover new insights into its biological activity and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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